molecular formula C24H26N4O3S B2662442 N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053084-32-4

N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No. B2662442
CAS RN: 1053084-32-4
M. Wt: 450.56
InChI Key: KKQDSNFUCYALSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Properties

The synthesis of similar compounds involves specific chemical reactions that allow for the creation of novel derivatives with potential biological activities. For example, Berest et al. (2011) discussed the synthesis of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, showcasing a method that includes aminolysis and alkylation reactions. This process highlights the chemical versatility and the potential for creating a wide range of derivatives from a single parent compound (Berest et al., 2011).

Anticancer Activity

A significant area of application for these compounds is in the development of anticancer agents. The research by Kovalenko et al. (2012) on substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments revealed considerable cytotoxicity and anticancer activity against various cancer cell lines. This indicates the potential of these compounds to serve as leads in the development of new anticancer drugs (Kovalenko et al., 2012).

Antimicrobial and Antiprotozoal Activities

Another application is in the treatment of infectious diseases. Patel et al. (2017) synthesized a series of quinoxaline-based 1,3,4-oxadiazoles that displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest that compounds within this class could contribute to the development of new antimicrobial and antiprotozoal medications (Patel et al., 2017).

Analgesic and Anti-inflammatory Activities

Compounds of this class have also been evaluated for their analgesic and anti-inflammatory properties. Alagarsamy et al. (2011) reported on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones that were synthesized and investigated for these activities. The results indicated that certain derivatives exhibited significant analgesic and anti-inflammatory effects, underscoring their potential in pain management and anti-inflammatory therapies (Alagarsamy et al., 2011).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-4-31-17-11-9-16(10-12-17)25-21(29)14-32-24-27-19-8-6-5-7-18(19)22-26-20(13-15(2)3)23(30)28(22)24/h5-12,15,20H,4,13-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQDSNFUCYALSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

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